molecular formula C6H14N2O2 B8820775 L-lysine CAS No. 20166-34-1

L-lysine

Cat. No.: B8820775
CAS No.: 20166-34-1
M. Wt: 146.19 g/mol
InChI Key: KDXKERNSBIXSRK-YFKPBYRVSA-N
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Chemical Reactions Analysis

L-lysine undergoes various chemical reactions, including nucleophilic substitution and acylation. It reacts with anhydrides in nucleophilic substitution reactions, forming acylated products . Common reagents include citraconic anhydride and other anhydrides . This compound can also participate in hydrogen bonding and act as a general base in catalysis . Major products from these reactions include acylated lysine derivatives and other modified amino acids.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid
Source PubChem
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InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKERNSBIXSRK-YFKPBYRVSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C6H14N2O2
Record name lysine
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Related CAS

25104-18-1, Array
Record name Poly(L-lysine)
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Record name Lysine [USAN:INN]
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DSSTOX Substance ID

DTXSID6023232
Record name L-​Lysine
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Molecular Weight

146.19 g/mol
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Physical Description

Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless
Record name L-Lysine
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Record name L-Lysine
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Solubility

Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol)
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Record name L-Lysine
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Vapor Pressure

5.28X10+9 mm Hg at 25 °C /extrapolated/
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Mechanism of Action

Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media. When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited. L-lysine may facilitate the absorption of calcium from the small intestine., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/
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Color/Form

Needles from water, hexagonal plates from dilute alcohol, Colorless crystals

CAS No.

56-87-1, 20166-34-1
Record name L-Lysine
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Melting Point

224 °C, decomposes, 224.5 °C
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Record name L-Lysine
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